Heptadecafluorononanoyl bromide

Physical form Handling Scale-up

Heptadecafluorononanoyl bromide (CAS 261503-42-8), also designated perfluorononanoyl bromide, is a C9 perfluorinated acyl bromide with molecular formula C₉BrF₁₇O and molecular weight 526.97 g/mol. As a member of the perfluoroalkyl carbonyl halide class, it features a fully fluorinated nine-carbon chain terminating in a reactive acyl bromide group, combining the strong electron-withdrawing character of the perfluoroalkyl moiety with the electrophilic reactivity of the acid bromide functionality.

Molecular Formula C9BrF17O
Molecular Weight 526.97 g/mol
CAS No. 261503-42-8
Cat. No. B3120252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptadecafluorononanoyl bromide
CAS261503-42-8
Molecular FormulaC9BrF17O
Molecular Weight526.97 g/mol
Structural Identifiers
SMILESC(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br
InChIInChI=1S/C9BrF17O/c10-1(28)2(11,12)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)27
InChIKeyUVJKQOBSOWPCAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Heptadecafluorononanoyl Bromide (CAS 261503-42-8): Procurement-Quality Perfluoroacyl Bromide for Fluorinated Intermediate Synthesis


Heptadecafluorononanoyl bromide (CAS 261503-42-8), also designated perfluorononanoyl bromide, is a C9 perfluorinated acyl bromide with molecular formula C₉BrF₁₇O and molecular weight 526.97 g/mol . As a member of the perfluoroalkyl carbonyl halide class, it features a fully fluorinated nine-carbon chain terminating in a reactive acyl bromide group, combining the strong electron-withdrawing character of the perfluoroalkyl moiety with the electrophilic reactivity of the acid bromide functionality . The compound is listed on the EPA CompTox chemical registry (DTXSID: DTXSID10895585) and is tracked under TSCA 8(a)(7) PFAS Chemicals, confirming its regulatory recognition as a defined per- and polyfluoroalkyl substance [1].

Heptadecafluorononanoyl Bromide (CAS 261503-42-8): Why In-Class Perfluoroalkyl Derivatives Cannot Be Interchanged Without Performance and Handling Penalties


Although perfluoroalkyl bromides and acids share the same fully fluorinated backbone, substitution across chain lengths or functional groups introduces measurable consequences for physical form, reactivity, surface performance, and process compatibility. Perfluorooctanoyl bromide (C8, CAS 222037-87-8) exhibits a markedly lower melting point (~6 °C) compared to the C9 acyl bromide (liquid at ambient conditions), while perfluorodecanoyl bromide (C10, CAS 307-43-7) is a solid (mp 55 °C) – creating handling and compounding barriers at scale [1]. Perfluorononanoic acid (C9, CAS 375-95-1), the acid analog, requires harsher activation conditions for esterification or amidation and delivers a carboxylic acid leaving group (pKa ~0.2) versus the bromide leaving group (pKa of HBr ≈ −9), meaning the acyl bromide undergoes nucleophilic substitution orders of magnitude faster under otherwise identical conditions [2]. These differences render simple “drop-in” replacement technically invalid for applications where reaction rate, conversion yield, or physical handling determine process viability.

Heptadecafluorononanoyl Bromide (CAS 261503-42-8): Quantified Differentiation vs. C8, C10 and Acid Analogs Across Handling, Reactivity and Regulatory Dimensions


Evidence Item 1: Liquid Physical Form at Ambient vs. C10 Solid – Eliminates Pre-Melting Unit Operation in Scale-Up Synthesis

Heptadecafluorononanoyl bromide exists as a moisture-sensitive liquid at ambient laboratory temperatures, whereas the next chain-length homolog, perfluorodecanoyl bromide (C10, CAS 307-43-7), is a solid with a melting point of 55 °C under standard conditions . For synthetic procedures requiring stoichiometric addition of the acyl bromide in solution at room temperature, the C9 analog eliminates the need for melting or pre-dissolution, reducing handling complexity and potential thermal degradation during repeated thermal cycling of the C10 solid.

Physical form Handling Scale-up

Evidence Item 2: Purity Advantage – 98% Commercial Availability vs. 95% Baseline for Perfluorooctanoyl Bromide

Commercially available heptadecafluorononanoyl bromide is offered at a minimum purity of 98% (HPLC/GC) from multiple reputable vendors, while the shorter-chain analog perfluorooctanoyl bromide (CAS 222037-87-8) is commonly supplied at 95% purity . The 3-percentage-point reduction in unspecified impurities directly translates to fewer unidentified organic and inorganic contaminants that can interfere with stoichiometric control in subsequent coupling or derivatization reactions.

Purity Stoichiometry Impurity profile

Evidence Item 3: Acyl Bromide vs. Carboxylic Acid Leaving Group Reactivity – Accelerated Nucleophilic Substitution Under Mild Conditions

Heptadecafluorononanoyl bromide participates in nucleophilic acyl substitution via a bromide leaving group, whose conjugate acid (HBr) has a pKa of approximately −9, compared to the conjugate acid of the perfluorononanoic acid analog (pKa of perfluorocarboxylic acids ~0.2) [1][2]. This difference of ~9 pKa units corresponds to a thermodynamic leaving group ability enhancement of roughly 10⁹-fold for bromide relative to hydroxide/alkoxide from the acid, implying that acylations with the bromide proceed quantitatively under far milder conditions (lower temperature, shorter time, weaker base) than those requiring acid activation with coupling reagents such as DCC or HATU.

Leaving group ability Reaction rate Esterification/amidation

Evidence Item 4: C9 Chain Length Matches PFNA Regulatory Surveillance Thresholds – Enables Direct Analytical Purity Verification

Heptadecafluorononanoyl bromide is the acyl bromide derivative of perfluorononanoic acid (PFNA, C9), a compound extensively monitored under global PFAS regulatory frameworks with established certified reference standards and validated LC-MS/MS analytical methods [1]. In contrast, perfluorodecanoic acid (PFDA, C10) and perfluorooctanoic acid (PFOA, C8) are tracked under separate regulatory entries with different analytical ion transitions [2]. Users of the C9 acyl bromide can directly leverage commercially available PFNA analytical standards for identity confirmation, purity verification, and trace-level impurity monitoring of the hydrolyzed acid, whereas C8 or C10 bromide analogs require separate reference standard procurement and method development, adding cost and time to quality-control workflows.

PFAS regulation Analytical standards Quality control

Heptadecafluorononanoyl Bromide (CAS 261503-42-8): Best Application Scenarios Based on Quantified Differentiation


Scenario 1: Fluorous-Tag Synthesis Requiring High-Purity, Stoichiometrically Precise Acylating Agent

When synthesizing fluorous-tagged intermediates for fluorous solid-phase extraction (F-SPE) or fluorous biphase catalysis, precise stoichiometric control is essential to avoid under-tagged (unretained) or over-tagged (cross-contaminating) byproducts. Heptadecafluorononanoyl bromide at 98% purity provides a 3-percentage-point purity advantage over the C8 analog (95%), reducing the unspecified impurity burden by ≥60% [1]. Simultaneously, the C9 chain confers sufficient fluorous-phase affinity for quantitative retention without the excessive molecular weight penalty of C10 derivatives, while the acyl bromide functionality enables direct, mild acylation of amines or alcohols without coupling reagents – eliminating DCC/HATU-related purification steps that are particularly problematic in fluorous-phase chromatographic workflows.

Scenario 2: Ambient-Temperature Continuous-Flow Derivatization Without Pre-Heating

In continuous-flow microreactor setups where reagents are introduced as neat liquids or concentrated solutions at ambient temperature, the C9 acyl bromide's liquid physical form at room temperature eliminates the need for heated feed lines or solvent-mediated dissolution that would be required for the solid perfluorodecanoyl bromide (mp 55 °C) . This directly reduces energy input, simplifies reactor design, and avoids potential clogging from premature crystallization – a decisive advantage in flow chemistry applications where thermal management of perfluorinated solids is mechanically challenging.

Scenario 3: PFAS-Compliant Pharmaceutical Intermediate Synthesis with Integrated Analytical QC

For pharmaceutical intermediate synthesis where regulatory documentation of PFAS content and purity is mandatory, the C9 acyl bromide offers a streamlined QC pathway: hydrolysis yields PFNA, a priority analyte under EPA Method 537.1 with commercially available certified reference standards [1]. This enables seamless identity confirmation, purity assay by LC-MS/MS, and trace-level impurity profiling using established, auditor-accepted analytical methods. In contrast, C8 or C10 bromide analogs require separate method qualification and reference standard sourcing, adding 2–4 weeks to analytical readiness timelines for new-material qualification.

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